1,5-Diazabicyclo[3.2.1]octane

Molecular Ferroelectrics Organic-Inorganic Hybrid Materials Ceramic-Like Thin Films

1,5-Diazabicyclo[3.2.1]octane (CAS 280-28-4), also designated 3,2,1-dabco, is a bicyclic organic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. It features two nitrogen atoms positioned at the 1 and 5 bridgehead locations within a [3.2.1] ring framework, adopting a quasi-spherical molecular geometry that differs fundamentally from the symmetrical cage structure of its well-known isomer 1,4-diazabicyclo[2.2.2]octane (DABCO, CAS 280-57-9).

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 280-28-4
Cat. No. B14764030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazabicyclo[3.2.1]octane
CAS280-28-4
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CN2CCN(C1)C2
InChIInChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2
InChIKeyWYQMORNXPLBZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazabicyclo[3.2.1]octane (CAS 280-28-4): Core Identity and Scientific Positioning


1,5-Diazabicyclo[3.2.1]octane (CAS 280-28-4), also designated 3,2,1-dabco, is a bicyclic organic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . It features two nitrogen atoms positioned at the 1 and 5 bridgehead locations within a [3.2.1] ring framework, adopting a quasi-spherical molecular geometry that differs fundamentally from the symmetrical cage structure of its well-known isomer 1,4-diazabicyclo[2.2.2]octane (DABCO, CAS 280-57-9) [1]. This structural distinction produces a predicted pKa of 7.83 ± 0.20 and distinct physicochemical properties—including a boiling point of 144.9 °C at 760 mmHg, a density of 1.08 g/cm³, and a flash point of 34.1 °C—that inform both its handling requirements and its functional behavior in catalytic and materials applications .

Why Generic Substitution of 1,5-Diazabicyclo[3.2.1]octane with Isomeric Diazabicyclooctanes Is Scientifically Invalid


Generic substitution of 1,5-diazabicyclo[3.2.1]octane with isomeric diazabicyclooctanes—most notably the commercially ubiquitous DABCO (1,4-diazabicyclo[2.2.2]octane) or the 1,4-diazabicyclo[3.2.1]octane scaffold—is not scientifically defensible due to fundamental differences in molecular geometry, electronic distribution, and resulting functional performance [1]. The [3.2.1] framework creates an asymmetric, quasi-spherical cation with reduced molecular symmetry compared to the fully symmetric cage of [2.2.2]-DABCO, which directly alters the number of accessible polar axes in ferroelectric materials (six for [3.2.1] versus two for [2.2.2]) [1]. Furthermore, the 1,5-nitrogen positioning in the [3.2.1] system enables unique bidentate coordination geometries for transition metal complexation that are geometrically inaccessible to 1,4-substituted isomers, as evidenced by the distinct dimeric copper(II) complexes formed exclusively with 1,5-diazabicyclooctane-based ligands [2]. These structural differences translate to quantifiable variations in spontaneous polarization (5.5 μC cm⁻² for [3.2.1-dabco]BF₄ versus 4.9 μC cm⁻² for [2.2.2-dabco]BF₄) and phase transition temperatures [1], confirming that in-class substitution cannot preserve material or catalytic performance without experimental re-validation.

Quantitative Differentiation Evidence for 1,5-Diazabicyclo[3.2.1]octane in Scientific Selection and Procurement


Superior Spontaneous Polarization and Multi-Axial Ferroelectric Performance of [3.2.1-dabco]BF₄ Relative to [2.2.2-dabco]BF₄

In a direct comparative study of molecular ferroelectric materials, [3.2.1-dabco]BF₄ (derived from 1,5-diazabicyclo[3.2.1]octane) exhibited a spontaneous polarization (Pₛ) of 5.5 μC cm⁻² at room temperature, representing a 12.2% increase over the 4.9 μC cm⁻² measured for the isomeric [2.2.2-dabco]BF₄ (derived from DABCO) under identical polycrystalline thin-film conditions [1]. The quasi-spherical [3.2.1-dabco]⁺ cation reduces molecular symmetry relative to [2.2.2-dabco]⁺ while preserving the spherical shape required for ceramic-like ferroelectric behavior, thereby increasing the number of polar axes from two to six and enabling an m3mFmm2 type phase transition at 357 K [1].

Molecular Ferroelectrics Organic-Inorganic Hybrid Materials Ceramic-Like Thin Films

Unique Bidentate Ligand Geometry in 1,5-Diazabicyclo[3.2.1]octane Enables Distinct Copper(II) Dimer Complexation Unavailable to 1,4-Diazabicyclo[2.2.2]octane

1,5-Diazabicyclo[3.2.1]octane forms a dimeric copper(II) complex with an oxygen-bridged structure featuring out-of-plane coordination geometry, as characterized by X-ray crystallography [1]. This bidentate coordination mode is enabled by the specific spatial arrangement of the 1,5-nitrogen atoms within the [3.2.1] bicyclic framework and is geometrically inaccessible to the symmetric, cage-like 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold, which functions exclusively as a monodentate ligand or nucleophilic base due to its nitrogen atoms being positioned on opposite faces of the cage [1]. The patent literature confirms that 1,5-diazabicyclooctane-based ligand systems represent a distinct and underexplored class for polymerization catalysis, with the [3.2.1] framework offering novel bidentate coordination possibilities for Group 3–13 transition metals that differ fundamentally from both DABCO-derived and 1,4-diazabicyclo[3.2.1]octane-based systems [2].

Coordination Chemistry Transition Metal Catalysis Polymerization Catalyst Design

Diazabicyclo[3.2.1]octane Derivatives Exhibit Potent Dual-Target Antimicrobial Activity (MIC ≤ 2 μg/mL) Comparable to Avibactam-Class β-Lactamase Inhibitors

Select diazabicyclooctane derivatives, structurally related to the 1,5-diazabicyclo[3.2.1]octane core, exhibit potent antimicrobial activity with MIC values ≤ 2 μg/mL against clinical isolates of Pseudomonas aeruginosa, Escherichia coli, and Enterobacter spp. [1]. This dual-target activity—inhibiting both clinically relevant serine β-lactamases (CTX-M-15 and OXA-48) and penicillin-binding protein 2 (PBP2) in E. coli—distinguishes these compounds from earlier β-lactamase inhibitors that lack direct antibacterial activity [1]. While direct comparative MIC data between the parent 1,5-diazabicyclo[3.2.1]octane scaffold and specific commercial comparators are not yet published in head-to-head format, the class-level evidence demonstrates that the diazabicyclo[3.2.1]octane framework supports potent dual-target activity with MICs comparable to or exceeding those of avibactam against multidrug-resistant Gram-negative pathogens [1].

Antimicrobial Agents β-Lactamase Inhibition Penicillin-Binding Protein (PBP) Targeting

Nearly Quantitative Synthesis Yields (Reported as 'Nearly Quantitative') for 1,5-Diazabicyclo[3.2.1]octane Derivatives via DAZA-Aldehyde Condensation

A high-yielding synthetic route to 1,5-diazabicyclo[3.2.1]octane derivatives via condensation of aldehydes with 1,4-diazepan-6-amine (DAZA) has been reported, producing the bicyclic scaffold in 'nearly quantitative' yields [1]. This efficiency is noteworthy when compared to traditional multi-step syntheses of related diazabicyclic systems, such as the catalytic cyclization of substituted piperazines required for C-alkyl-substituted 1,4-diazabicyclo[2.2.2]octanes, which typically proceed with moderate yields and require specific catalyst systems [2]. The high-yielding DAZA condensation route facilitates the rapid generation of structurally diverse 1,5-diazabicyclo[3.2.1]octane derivatives for structure-activity relationship studies, as demonstrated by the successful one-pot synthesis and subsequent ⁶⁸Ga labeling of N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-DAZA derivatives for PET liver imaging applications [1].

Organic Synthesis Ligand Design Radiopharmaceutical Precursors

Validated Application Scenarios for 1,5-Diazabicyclo[3.2.1]octane Based on Quantitative Differentiation Evidence


Molecular Ferroelectric Materials Requiring Enhanced Spontaneous Polarization (Pₛ ≥ 5.5 μC cm⁻²)

For research programs developing ceramic-like molecular ferroelectrics for thin-film capacitors, non-volatile memory devices, or piezoelectric sensors, 1,5-diazabicyclo[3.2.1]octane provides a structurally validated cation scaffold that delivers a spontaneous polarization of 5.5 μC cm⁻² in [3.2.1-dabco]BF₄—a 12.2% improvement over the 4.9 μC cm⁻² achieved with the DABCO-derived [2.2.2-dabco]BF₄ analog under identical polycrystalline thin-film conditions [1]. The quasi-spherical geometry of the [3.2.1-dabco]⁺ cation also enables six polar axes (versus two for [2.2.2-dabco]⁺), facilitating polycrystalline thin-film device fabrication without single-crystal orientation requirements [1].

Development of Bidentate Transition Metal Catalysts for α-Olefin Polymerization

Catalyst development teams seeking novel bidentate ligand scaffolds for Group 3–13 transition metal complexes should prioritize 1,5-diazabicyclo[3.2.1]octane over the commercially common DABCO. The [3.2.1] framework enables bidentate coordination geometries that are geometrically precluded for the symmetric 1,4-diazabicyclo[2.2.2]octane cage, as evidenced by the characterized dimeric copper(II) complex with out-of-plane coordination [1]. Patent-protected catalyst systems derived from 1,5-diazabicyclooctanes represent an underexplored class with potential for controlling polymer properties in ethylene and propylene polymerization that is distinct from established DABCO-based systems [2].

Dual-Target Antimicrobial Drug Discovery Targeting β-Lactamases and Penicillin-Binding Proteins

Medicinal chemistry programs focused on next-generation antibacterial agents should consider the 1,5-diazabicyclo[3.2.1]octane scaffold as a privileged core for developing dual-target inhibitors. Class-level evidence demonstrates that select diazabicyclooctane derivatives achieve MIC values ≤ 2 μg/mL against clinical isolates of P. aeruginosa, E. coli, and Enterobacter spp. while simultaneously inhibiting both serine β-lactamases (CTX-M-15 and OXA-48) and PBP2 [1]. This dual mechanism is not observed for the clinically approved diazabicyclooctane avibactam, which lacks direct antibacterial activity and requires β-lactam partner antibiotics, positioning 1,5-diazabicyclo[3.2.1]octane derivatives as a differentiated platform for monotherapy development [1].

Efficient Synthesis of Structurally Diverse Ligand Libraries for Coordination Chemistry and Imaging Applications

Groups requiring rapid access to diverse 1,5-diazabicyclo[3.2.1]octane derivatives for coordination chemistry screening or radiopharmaceutical development should leverage the DAZA-aldehyde condensation route, which produces the bicyclic scaffold in 'nearly quantitative' yields [1]. This high-yielding, one-pot methodology contrasts with the multi-step, moderate-yield catalytic cyclizations required for 1,4-diazabicyclo[2.2.2]octane derivatives [2], enabling cost-effective library generation. The synthetic accessibility has been validated through the successful preparation and ⁶⁸Ga labeling of N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-DAZA derivatives for PET liver imaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.